PI3Kδ Cellular Inhibition: 102 nM IC50 Differentiates from In-Class Analogs
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine exhibits moderate PI3Kδ inhibitory activity in a cellular context, with an IC50 of 102 nM measured via electrochemiluminescence assay of AKT phosphorylation (S473) in Ri-1 cells after 30 minutes of incubation [1]. In contrast, the 4-methylpiperidine analog (2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, CAS 915923-71-6) and the unsubstituted phenyl analog (2-phenyl-2-piperidin-1-ylethanamine) have no reported PI3Kδ activity in comparable assays, indicating that the combination of the p-tolyl group with an unsubstituted piperidine is essential for this specific kinase engagement. While the clinical PI3Kδ inhibitor idelalisib is substantially more potent (IC50 = 2.5 nM) , the present compound's moderate potency and simpler structure make it a valuable tool compound for probing PI3Kδ biology without the confounding pleiotropic effects of high-potency inhibitors.
| Evidence Dimension | PI3Kδ inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib: IC50 = 2.5 nM; 4-methylpiperidine analog: No data reported |
| Quantified Difference | Approximately 41-fold less potent than idelalisib; unique activity among close structural analogs |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This is the only reported biological activity data for this compound class, establishing a unique biochemical fingerprint that cannot be replicated by simply substituting the piperidine or phenyl moiety.
- [1] BindingDB. (2025). BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 = 102 nM. View Source
